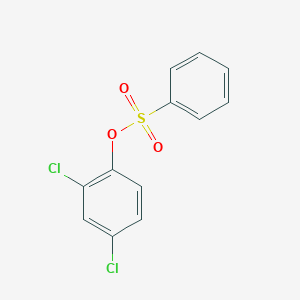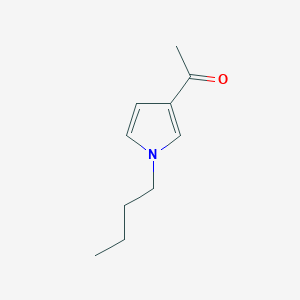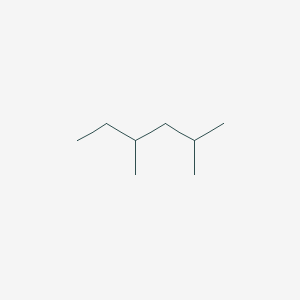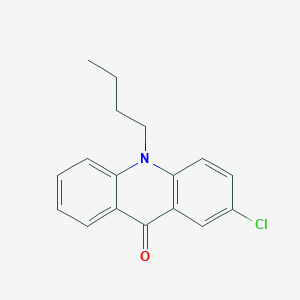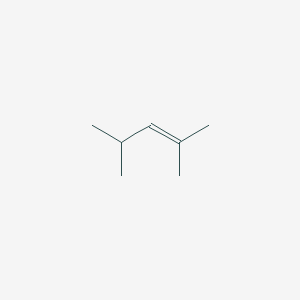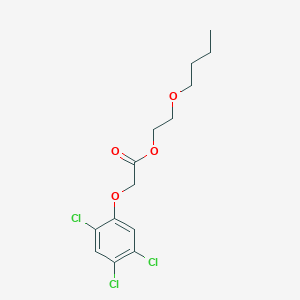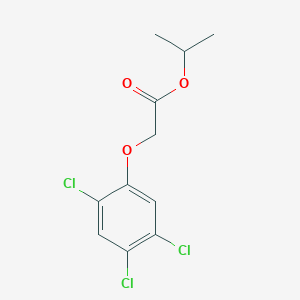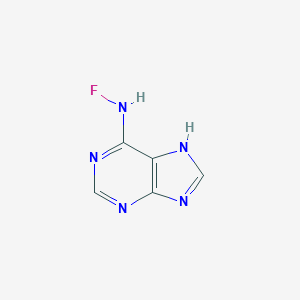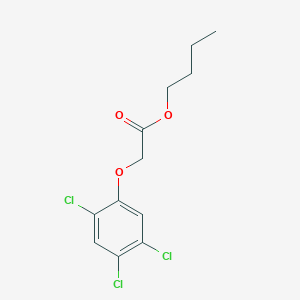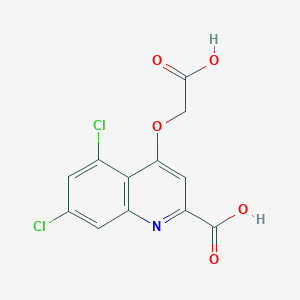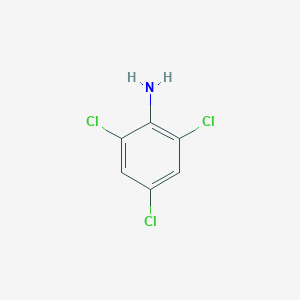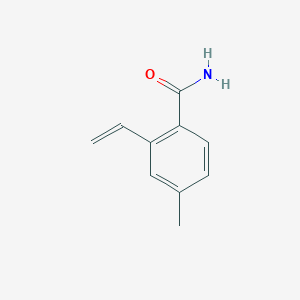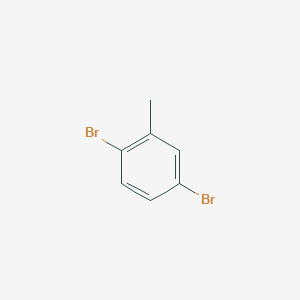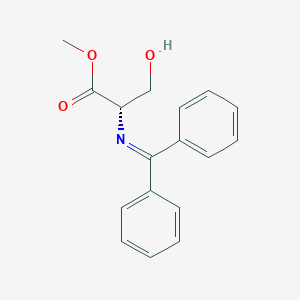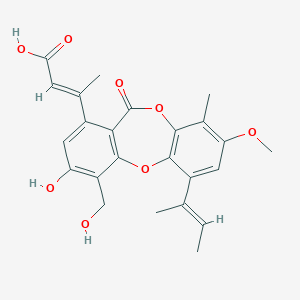
Auranticin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Auranticin A is a natural compound that has been isolated from the marine bacterium Streptomyces sp. CNQ-509. This compound has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
1. Auranticin and Immune Response
Auranticin has been studied for its effects on the immune system. For instance, a study investigated the effect of aurantin (a component of auranticin) on phagocytosis and the induction of synthesis of hemolysins. This research highlighted its potential influence on RNA synthesis and its impact on the immune response (Grutman & Orgel, 1970).
2. Anticancer and Antiviral Properties
Research has explored auranticin's constituents like Aurantiamide, which shows potential as a protease inhibitor against COVID-19. Additionally, this compound demonstrates anti-cancer, anti-inflammatory, and antinociceptive activities, indicating a broad spectrum of potential therapeutic applications (Sengupta, 2020).
3. Cardiovascular Benefits
Aurantii Fructus, associated with auranticin, has been used in traditional medicine, particularly for cardiovascular symptoms. Studies have shown that it can significantly prevent decreases in various cardiovascular parameters under ischemic conditions, suggesting notable anti-ischemic effects (Kang et al., 2007).
4. Biochemical Analysis and Quality Control
Studies focusing on Aurantii fructus have identified various compounds belonging to different structure types. These analyses are crucial for understanding the quality control of this herb, which is essential for its effective use in various applications, including potentially auranticin-related research (He et al., 2018).
5. Antibacterial and Cytotoxic Activities
Research on aurantimycins, related to auranticin, has demonstrated their strong activity against Gram-positive bacteria and cytotoxic effects against certain cell lines. These findings suggest potential applications in developing antibacterial agents and studying their effects on various cell types (Gräfe et al., 1995).
6. Influence on Chemotaxis and Signal Transduction
Auranticin's influence extends to studies on chemotaxis and signal transduction. For example, investigations on Spirochaeta aurantia, which may involve auranticin components, have revealed insights into membrane potential and its role in chemosensory signal transduction, indicating a complex biological interaction (Goulbourne & Greenberg, 1981).
7. Anti-Metastasis and Apoptotic Effects
Studies on Korean Citrus aurantium L., linked to auranticin, have shown significant anti-metastasis effects and apoptosis induction in certain cancer cell lines. These findings support the potential therapeutic use of compounds derived from Citrus aurantium L. in cancer treatment (Park et al., 2014; Lee et al., 2011).
8. Antidepressant-like Effects and Neurotransmitter Modulation
Algae-derived components like Aurantiochytrium, which might be connected to auranticin, have shown potential antidepressant-like effects. These effects are thought to be mediated through the modulation of neurotransmitter systems and the reduction of neuroinflammation (Sasaki et al., 2019).
9. Potential in Anxiety Treatment
Research involving Citrus aurantium, related to auranticin, has demonstrated beneficial effects in treating anxiety. Both oral administration and inhalation of Citrus aurantium have been found effective in various clinical conditions (Mannucci et al., 2018).
Eigenschaften
CAS-Nummer |
133943-50-7 |
|---|---|
Produktname |
Auranticin A |
Molekularformel |
C24H24O8 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
(E)-3-[1-[(E)-but-2-en-2-yl]-9-hydroxy-10-(hydroxymethyl)-3-methoxy-4-methyl-6-oxobenzo[b][1,4]benzodioxepin-7-yl]but-2-enoic acid |
InChI |
InChI=1S/C24H24O8/c1-6-11(2)15-9-18(30-5)13(4)21-23(15)31-22-16(10-25)17(26)8-14(12(3)7-19(27)28)20(22)24(29)32-21/h6-9,25-26H,10H2,1-5H3,(H,27,28)/b11-6+,12-7+ |
InChI-Schlüssel |
NTOXIMPFEPXTTB-GNXRPPCSSA-N |
Isomerische SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)/C(=C/C(=O)O)/C)C(=O)O2)C)OC |
SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)C(=CC(=O)O)C)C(=O)O2)C)OC |
Kanonische SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3CO)O)C(=CC(=O)O)C)C(=O)O2)C)OC |
Synonyme |
auranticin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



